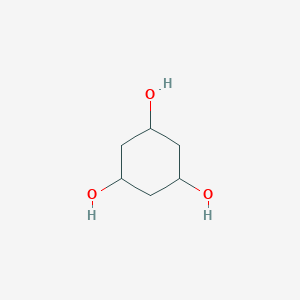

1,3,5-Cyclohexanetriol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25143. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

cyclohexane-1,3,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c7-4-1-5(8)3-6(9)2-4/h4-9H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSDSKERRNURGGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(CC1O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00942577 | |

| Record name | Cyclohexane-1,3,5-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00942577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2041-15-8 | |

| Record name | 1,3,5-Cyclohexanetriol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2041-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phloroglucitol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25143 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexane-1,3,5-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00942577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Stereoisomers of 1,3,5-Cyclohexanetriol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 1,3,5-cyclohexanetriol, a saturated carbocyclic polyol. The document details the structure and conformational analysis of its stereoisomers, presents available quantitative physicochemical data, outlines experimental protocols for its synthesis and purification, and discusses the toxicological profile and the general relevance of stereoisomerism in the context of biological activity.

Introduction to the Stereoisomers of this compound

This compound possesses three stereogenic centers at carbons C1, C3, and C5. Due to the substitution pattern, the molecule can exist as two distinct stereoisomers:

-

cis,cis-1,3,5-Cyclohexanetriol: An achiral meso compound where all three hydroxyl (-OH) groups are on the same side of the cyclohexane ring. This isomer is also referred to as all-cis or (1α,3α,5α)-1,3,5-cyclohexanetriol.

-

cis,trans-1,3,5-Cyclohexanetriol: A chiral compound existing as a pair of enantiomers. In this configuration, one hydroxyl group is on the opposite side of the ring relative to the other two.

The stereochemistry of these isomers dictates their three-dimensional shape, which in turn influences their physical properties, chemical reactivity, and potential biological activity.

Conformational Analysis and Stability

The stability of cyclohexanetriol stereoisomers is best understood by analyzing their chair conformations. Substituents on a cyclohexane ring are more stable in the equatorial position to minimize steric hindrance, particularly 1,3-diaxial interactions.

-

cis,cis-Isomer: This isomer can exist in two chair conformations: a tri-axial form and a tri-equatorial form. The tri-equatorial conformer is significantly more stable as it avoids the highly unfavorable 1,3-diaxial repulsions present in the tri-axial form. Consequently, the cis,cis-isomer predominantly exists in the conformation where all three hydroxyl groups occupy equatorial positions.

-

cis,trans-Isomer: The most stable conformation for this isomer places two of the hydroxyl groups in equatorial positions and one in an axial position. The alternative conformation, with two axial and one equatorial hydroxyl group, is less stable due to greater steric strain.

The relationship and relative stabilities of these conformers are crucial for interpreting spectral data and predicting reactivity.

Quantitative Physicochemical Data

Quantitative data for the cis,cis-isomer is well-documented, particularly for its dihydrate form. Data for the pure cis,trans-isomer is less common, as the compound is often synthesized and sold as a mixture of both stereoisomers.[1][2]

| Property | cis,cis-1,3,5-Cyclohexanetriol | cis,trans-1,3,5-Cyclohexanetriol |

| Synonyms | all-cis-Isomer, (1α,3α,5α)-Isomer | - |

| CAS Number | 50409-12-6 (Anhydrous) | Not specified for pure isomer |

| 60662-54-6 (Dihydrate) | 2041-15-8 (cis- and trans- mixture) | |

| Molecular Formula | C₆H₁₂O₃ | C₆H₁₂O₃ |

| Molecular Weight | 132.16 g/mol | 132.16 g/mol |

| Melting Point | 184 °C (Anhydrous) | Data not available |

| 108-111 °C (Dihydrate)[2][3] | ||

| Solubility | Soluble in hot water[3][4] | Data not available |

| Appearance | White to off-white crystalline powder[2] | Component of a white powder mixture[2] |

Spectroscopic Data for Isomer Differentiation

NMR spectroscopy is a powerful tool for distinguishing between the stereoisomers of this compound based on molecular symmetry and the orientation of protons.

-

cis,cis-Isomer: In its stable tri-equatorial conformation, the molecule possesses a high degree of symmetry. This results in a simplified NMR spectrum. The ¹H NMR spectrum is expected to show two main signals: one for the three equivalent methine protons (CH-OH) and one for the six equivalent methylene protons (-CH₂-). The ¹³C NMR spectrum would correspondingly show only two signals.

-

cis,trans-Isomer: This isomer has lower symmetry. In its more stable diequatorial/monoaxial conformation, the three methine protons are in different chemical environments (two equatorial, one axial), and the methylene protons are also inequivalent. This leads to a more complex NMR spectrum with a greater number of distinct signals.

| Spectrum | cis,cis-Isomer (Predicted) | cis,trans-Isomer (Predicted) |

| ¹H NMR | Simplified spectrum; potentially 2 signals. | More complex spectrum; multiple distinct signals for methine and methylene protons. |

| ¹³C NMR | Simplified spectrum; 2 signals expected (one for C-OH, one for -CH₂-). | More complex spectrum; up to 6 signals possible depending on symmetry. |

Note: Publicly available spectral data often corresponds to the CAS number for the isomer mixture, requiring careful interpretation.[1][5]

Experimental Protocols

Synthesis via Catalytic Hydrogenation of Phloroglucinol

The most common laboratory and industrial synthesis of this compound involves the catalytic hydrogenation of phloroglucinol (1,3,5-trihydroxybenzene). This reaction typically produces a mixture of the cis,cis- and cis,trans- stereoisomers.[3][6]

Objective: To synthesize a mixture of this compound stereoisomers.

Materials:

-

Phloroglucinol

-

Solvent (e.g., water, ethanol, or isopropyl alcohol)

-

Catalyst (e.g., 5% Ru/C, Raney Nickel)

-

Hydrogen gas (H₂)

-

High-pressure autoclave reactor

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

Procedure:

-

Reactor Setup: Charge a high-pressure autoclave reactor with phloroglucinol, the chosen solvent, and the hydrogenation catalyst. A typical ratio is 1:10 w/v for substrate to solvent and 5-10 mol% for the catalyst.

-

Purging: Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas to remove any oxygen.

-

Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 1000-1500 psi).

-

Reaction: Heat the reactor to the target temperature (e.g., 50-120 °C) and begin vigorous stirring. Monitor the reaction progress by observing the drop in hydrogen pressure.[6] The reaction may take several hours to complete.

-

Workup: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the solid catalyst. Wash the filter cake with a small amount of the reaction solvent.

-

Solvent Evaporation: Combine the filtrate and washes, and remove the solvent under reduced pressure using a rotary evaporator. The resulting solid will be a mixture of the this compound stereoisomers.

Isomer Separation by Column Chromatography

The separation of the cis,cis- and cis,trans- isomers can be achieved using column chromatography, exploiting the differences in polarity and interaction with the stationary phase.

Objective: To separate the cis,cis- and cis,trans- stereoisomers from the crude reaction mixture.

Materials:

-

Crude mixture of this compound isomers

-

Silica gel (for stationary phase)

-

Eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes)

-

Chromatography column

-

Fraction collector or test tubes

-

TLC plates and developing chamber for monitoring

Procedure:

-

Column Packing: Prepare a chromatography column by packing it with a slurry of silica gel in the initial, least polar eluent.

-

Sample Loading: Dissolve a small amount of the crude isomer mixture in a minimum volume of the eluent and load it onto the top of the silica gel column.

-

Elution: Begin passing the eluent through the column. A gradient elution, where the polarity of the mobile phase is gradually increased (e.g., by increasing the percentage of methanol), is often effective.

-

Fraction Collection: Collect the eluate in small fractions.

-

Monitoring: Monitor the separation by spotting the collected fractions onto TLC plates and developing them in an appropriate solvent system. Visualize the spots (e.g., using a potassium permanganate stain).

-

Pooling and Evaporation: Combine the fractions containing the pure, separated isomers (as determined by TLC). Remove the solvent from the pooled fractions to yield the isolated stereoisomers.

Relevance to Drug Development and Biological Activity

While specific biological activities or signaling pathway involvements for this compound stereoisomers are not extensively reported in scientific literature, the principles of stereochemistry are of paramount importance in pharmacology and drug development. The spatial arrangement of functional groups in a molecule dictates its ability to bind to chiral biological targets like enzymes and receptors.

-

Stereospecific Interactions: Enantiomers of a chiral drug can exhibit vastly different pharmacological effects. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even toxic.

-

Scaffolding: The rigid, well-defined three-dimensional structure of cyclitols like cyclohexanetriol makes them attractive scaffolds in medicinal chemistry. Functional groups can be appended to the hydroxyl positions to create complex molecules with specific orientations for targeted biological interactions.

Therefore, the ability to synthesize and isolate pure stereoisomers of molecules like this compound is a critical skill for developing stereochemically pure active pharmaceutical ingredients (APIs) with improved efficacy and safety profiles.

References

- 1. This compound, (1alpha,3alpha,5alpha)- | C6H12O3 | CID 230351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. cis,cis-1,3,5-Cyclohexanetriol dihydrate, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 5. This compound(2041-15-8) 13C NMR [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of cis-1,3,5-Cyclohexanetriol from Phloroglucinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of cis-1,3,5-cyclohexanetriol, a valuable carbocyclic polyol, from the readily available starting material, phloroglucinol. This document details the core synthetic methodologies, presents quantitative data in a structured format, and includes detailed experimental protocols. Furthermore, it explores the biological significance of phloroglucinol derivatives, offering context for drug development professionals.

Introduction: The Significance of cis-1,3,5-Cyclohexanetriol

cis-1,3,5-Cyclohexanetriol, also known as phloroglucitol, is a saturated carbocyclic polyol with a unique stereochemistry that makes it a valuable building block in organic synthesis. Its three hydroxyl groups in a cis configuration on a cyclohexane ring provide a rigid scaffold for the development of more complex molecules, including pharmaceuticals and materials. The synthesis of this compound from phloroglucinol is a key transformation, converting an aromatic system into a stereochemically defined aliphatic ring.

Phloroglucinol and its derivatives are of significant interest to the pharmaceutical industry due to their wide range of biological activities. These compounds have demonstrated anti-inflammatory, antimicrobial, and anticancer properties, among others.[1][2][3] This guide will focus on the chemical synthesis of cis-1,3,5-cyclohexanetriol, a derivative of phloroglucinol, providing the necessary technical details for its preparation in a laboratory setting.

Synthetic Pathway: From Aromaticity to a Saturated Polyol

The primary method for synthesizing cis-1,3,5-cyclohexanetriol from phloroglucinol is through catalytic hydrogenation. This reaction reduces the aromatic ring of phloroglucinol to a cyclohexane ring, with the stereochemistry of the resulting hydroxyl groups being influenced by the choice of catalyst and reaction conditions.

Caption: Chemical transformation of phloroglucinol to cis-1,3,5-cyclohexanetriol.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of cis-1,3,5-cyclohexanetriol from phloroglucinol based on reported literature.

| Catalyst | Solvent | Temperature (°C) | Pressure (Torr) | Time (h) | Yield (%) | Reference |

| 10% Ru/C | Isopropyl alcohol | 120 | 7600.51 | 24 | 77 | [4] |

| Raney-Nickel | Ethanol | 100 | High Pressure | 15 | ~40 |

Experimental Protocols

This section provides a detailed experimental protocol for the catalytic hydrogenation of phloroglucinol to cis-1,3,5-cyclohexanetriol.

Synthesis of cis-1,3,5-Cyclohexanetriol via Ruthenium-Catalyzed Hydrogenation

This protocol is based on the reaction conditions reported by Maegawa, et al.[4]

Materials:

-

Phloroglucinol (1,3,5-trihydroxybenzene)

-

10% Ruthenium on activated carbon (Ru/C)

-

Isopropyl alcohol (IPA)

-

Hydrogen gas (high purity)

-

High-pressure autoclave reactor equipped with a magnetic stirrer and temperature controller

-

Filtration apparatus (e.g., Buchner funnel with filter paper or a Celite pad)

-

Rotary evaporator

Procedure:

-

Reactor Setup: In a high-pressure autoclave, combine phloroglucinol and 10% Ru/C catalyst. For a laboratory-scale reaction, a 10:1 to 50:1 substrate-to-catalyst weight ratio is a reasonable starting point.

-

Solvent Addition: Add isopropyl alcohol to the reactor to dissolve the phloroglucinol. The concentration should be sufficient to ensure complete dissolution at the reaction temperature.

-

Sealing and Purging: Seal the autoclave securely. Purge the reactor multiple times with nitrogen gas to remove any air, followed by purging with hydrogen gas.

-

Pressurization and Heating: Pressurize the reactor with hydrogen gas to the desired pressure (approximately 7600 Torr or 10 atm). Begin stirring and heat the reactor to 120°C.

-

Reaction: Maintain the reaction at 120°C under hydrogen pressure with continuous stirring for 24 hours. Monitor the pressure to ensure hydrogen uptake is complete.

-

Cooling and Depressurization: After 24 hours, stop the heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen gas in a well-ventilated fume hood.

-

Catalyst Filtration: Open the reactor and dilute the reaction mixture with additional isopropyl alcohol if necessary. Filter the mixture through a pad of Celite or a suitable filter paper to remove the ruthenium catalyst. Wash the catalyst with fresh isopropyl alcohol to ensure complete recovery of the product.

-

Solvent Removal: Combine the filtrate and washings. Remove the isopropyl alcohol using a rotary evaporator to obtain the crude product.

-

Purification: The crude cis-1,3,5-cyclohexanetriol can be purified by recrystallization. While specific solvents for this compound are not detailed in the immediate literature, common solvents for recrystallizing polyols include water, ethanol, or mixtures of a polar solvent with a less polar co-solvent.[5] Experimentation with different solvent systems is recommended to achieve high purity.

Caption: Experimental workflow for the synthesis of cis-1,3,5-cyclohexanetriol.

Biological Context for Drug Development

While direct pharmacological studies on cis-1,3,5-cyclohexanetriol are not extensively reported, the parent compound, phloroglucinol, and its derivatives are a rich source of bioactive molecules. Understanding the biological activities of this class of compounds provides a strong rationale for the synthesis and further derivatization of cis-1,3,5-cyclohexanetriol in drug discovery programs.

Phloroglucinol and its derivatives have been shown to exhibit a wide range of pharmacological effects, including:

-

Anti-inflammatory Activity: Phloroglucinols can inhibit key inflammatory mediators.

-

Antimicrobial and Antiviral Activity: These compounds have demonstrated efficacy against various bacteria and viruses, including Herpes Simplex Virus and Human Immunodeficiency Virus (HIV).[3]

-

Anticancer Properties: Certain phloroglucinol derivatives have shown potential as anticancer agents.

-

Antispasmodic Effects: Phloroglucinol itself is used as an antispasmodic agent.[6]

The mechanism of action for many of these effects is still under investigation, but some studies point to the modulation of key signaling pathways. For instance, some phloroglucinol derivatives have been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of the inflammatory response.

The synthesis of cis-1,3,5-cyclohexanetriol provides a non-aromatic, stereochemically defined scaffold that can be further functionalized to create novel analogs. These new derivatives could be screened for a variety of biological activities, leveraging the known therapeutic potential of the broader phloroglucinol family. The rigid cyclohexane core may offer advantages in terms of metabolic stability and receptor binding compared to the more flexible aromatic precursors.

Conclusion

The synthesis of cis-1,3,5-cyclohexanetriol from phloroglucinol via catalytic hydrogenation is a robust and efficient method for producing this valuable carbocyclic polyol. This guide has provided a detailed overview of the synthesis, including quantitative data and a comprehensive experimental protocol. For researchers in drug development, the rich pharmacology of the phloroglucinol class of compounds provides a strong impetus for the exploration of cis-1,3,5-cyclohexanetriol and its derivatives as a source of new therapeutic agents. Further investigation into the biological activities of this specific molecule and its analogs is a promising area for future research.

References

- 1. Chapter - Pharmacological Potential of Bioactive Phloroglucinol Compounds of the Plant Kingdom | Bentham Science [benthamscience.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Antiviral and antibacterial properties of phloroglucinols: a review on naturally occurring and (semi)synthetic derivatives with potential therapeutic interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1,3,5-Cyclohexanetriol synthesis - chemicalbook [chemicalbook.com]

- 5. Reagents & Solvents [chem.rochester.edu]

- 6. Phloroglucinol-Derived Medications are Effective in Reducing Pain and Spasms of Urinary and Biliary Tracts: Results of Phase 3 Multicentre, Open-Label, Randomized, Comparative Studies of Clinical Effectiveness and Safety - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,3,5-Cyclohexanetriol (CAS Number: 2041-15-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Cyclohexanetriol, also known as phloroglucitol, is a polyol derivative of cyclohexane holding significant interest as a versatile building block in organic synthesis. Its stereoisomeric forms and the strategic placement of its three hydroxyl groups make it a valuable precursor for the synthesis of a wide array of more complex molecules, including pharmaceuticals and specialty polymers.[1] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of this compound, with a focus on experimental details relevant to a research and development setting. While direct biological activity data for this compound is limited in publicly accessible literature, the known biological effects of its direct precursor, phloroglucinol, will be discussed to provide context for its potential relevance in drug discovery.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. It exists as a mixture of cis- and trans-isomers. The properties of the specific stereoisomers, such as the all-cis form, may vary.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2041-15-8 | [1][2][3] |

| Molecular Formula | C₆H₁₂O₃ | [2] |

| Molecular Weight | 132.16 g/mol | [2] |

| Appearance | White to off-white powder/crystal | [1] |

| Melting Point | 184 °C (cis,cis-isomer) | [] |

| Boiling Point | 302.1 ± 42.0 °C (Predicted) | [] |

| Density | 1.356 ± 0.06 g/cm³ (Predicted) | [] |

| Solubility | Soluble in hot water. | [5] |

| InChI Key | FSDSKERRNURGGO-UHFFFAOYSA-N | [2] |

| SMILES | C1C(CC(CC1O)O)O | [2] |

Synthesis of this compound

The primary and most well-documented method for the synthesis of this compound is the catalytic hydrogenation of phloroglucinol (1,3,5-trihydroxybenzene). This reduction of the aromatic ring can be achieved using various catalysts and reaction conditions, leading to different yields and stereoisomeric distributions.

Experimental Protocol: Catalytic Hydrogenation using Ruthenium on Carbon (Ru/C)

This method provides a high yield of this compound.

-

Reactants:

-

Phloroglucinol

-

10% Ruthenium on Carbon (Ru/C)

-

Isopropyl alcohol (Solvent)

-

Hydrogen gas

-

-

Procedure:

-

In a high-pressure reactor, dissolve phloroglucinol in isopropyl alcohol.

-

Add 10% Ru/C catalyst to the solution. The catalyst loading is typically a small percentage of the substrate weight.

-

Seal the reactor and purge with hydrogen gas to remove air.

-

Pressurize the reactor with hydrogen to 7600.51 Torr.

-

Heat the reaction mixture to 120 °C with vigorous stirring.

-

Maintain these conditions for 24 hours.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture to remove the Ru/C catalyst.

-

The solvent can be removed under reduced pressure to yield the crude product.

-

Further purification can be achieved by recrystallization.

-

-

Yield: 77%

Experimental Protocol: Catalytic Hydrogenation using Raney Nickel

Raney Nickel is another effective catalyst for the reduction of phloroglucinol.

-

Reactants:

-

Phloroglucinol

-

Raney Nickel (activated)

-

Ethanol or Water (Solvent)

-

Hydrogen gas (for high-pressure method) or Raney Ni-Al alloy in aqueous alkali (for in-situ hydrogen generation)

-

-

High-Pressure Procedure:

-

In a high-pressure autoclave, suspend phloroglucinol and activated Raney Nickel catalyst in ethanol.

-

Seal the autoclave, purge with hydrogen, and then pressurize to approximately 100 atmospheres.

-

Heat the mixture to 100 °C with constant agitation.

-

Maintain the reaction for 15 hours.

-

After cooling and venting, the catalyst is removed by filtration.

-

The product can be isolated by evaporation of the solvent. Purification may require flash chromatography.

-

-

Procedure using Raney Ni-Al Alloy:

-

Dissolve phloroglucinol in an aqueous alkaline solution (e.g., sodium hydroxide).

-

Heat the solution and gradually add Raney Ni-Al alloy. The aluminum reacts with the alkali to generate hydrogen in situ, which is activated by the nickel.[6]

-

After the addition is complete, continue heating and stirring for several hours.

-

Filter the hot solution to remove the nickel and aluminum hydroxide.

-

The product can be isolated from the filtrate after neutralization and extraction or crystallization.

-

Note: The stereochemical outcome of the hydrogenation can be influenced by the catalyst, solvent, and reaction conditions. The synthesis generally produces a mixture of cis and trans isomers.

Stereoisomers and Their Separation

This compound has two stereoisomers: the cis-isomer (all three hydroxyl groups on the same side of the ring) and the trans-isomer (one hydroxyl group on the opposite side from the other two). The catalytic hydrogenation of phloroglucinol typically yields a mixture of these isomers.

Analytical and Preparative Separation Techniques:

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a standard method for the separation of stereoisomers.[7]

-

Chiral Stationary Phases (CSPs): Columns with CSPs can differentiate between the isomers based on their three-dimensional structure.

-

Preparative HPLC: Once an analytical method is developed, it can be scaled up to preparative HPLC to isolate larger quantities of each isomer. This involves using larger columns and higher flow rates.[8][9][10][11][12]

-

-

Gas Chromatography (GC): Chiral GC columns can also be used for the analytical separation of volatile derivatives of the isomers.

-

Column Chromatography: Flash chromatography on silica gel can be used for the separation of diastereomers, although its effectiveness for cis/trans isomers of this compound would need to be empirically determined.[13]

References

- 1. This compound [myskinrecipes.com]

- 2. This compound, (1alpha,3alpha,5alpha)- | C6H12O3 | CID 230351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 5. US3896051A - Method of reactivation of raney nickel - Google Patents [patents.google.com]

- 6. rsc.org [rsc.org]

- 7. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lcms.cz [lcms.cz]

- 9. High-Performance Preparative LC Techniques | Phenomenex [phenomenex.com]

- 10. glsciencesinc.com [glsciencesinc.com]

- 11. warwick.ac.uk [warwick.ac.uk]

- 12. Isolation by Preparative HPLC | Springer Nature Experiments [experiments.springernature.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 1,3,5-Cyclohexanetriol via Catalytic Hydrogenation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,3,5-cyclohexanetriol, a valuable carbocyclic polyol, through the catalytic hydrogenation of phloroglucinol. This document details the reaction pathways, provides in-depth experimental protocols for various catalytic systems, and presents a comparative analysis of their performance. The information is intended to equip researchers with the necessary knowledge to select and implement the most suitable synthetic strategy for their specific needs.

Introduction

This compound, particularly its cis,cis-isomer, serves as a versatile building block in medicinal chemistry and materials science due to its unique stereochemistry and functional group array. The catalytic hydrogenation of readily available phloroglucinol (1,3,5-trihydroxybenzene) represents the most direct and atom-economical route to this target molecule. This guide focuses on the practical aspects of this transformation, emphasizing the role of different heterogeneous catalysts, including Ruthenium on carbon (Ru/C), Raney Nickel (Raney Ni), and Rhodium on alumina (Rh/Al₂O₃), in achieving high yields and stereoselectivity.

Reaction Pathway and Stereochemistry

The catalytic hydrogenation of phloroglucinol to this compound involves the reduction of the aromatic ring. The stereochemical outcome of the reaction is of paramount importance, with the cis,cis-1,3,5-cyclohexanetriol often being the desired isomer due to its C₃ symmetry. The choice of catalyst and reaction conditions plays a crucial role in controlling the stereoselectivity of the hydrogenation.

An In-depth Technical Guide on the Molecular Geometry and Conformation of 1,3,5-Cyclohexanetriol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular geometry and conformational landscape of 1,3,5-cyclohexanetriol. Drawing upon crystallographic data and computational studies, this document offers a detailed exploration of the stereoisomers of this important cyclohexane derivative, with a focus on quantitative structural parameters and conformational energetics.

Introduction

This compound, a polyhydroxylated cyclohexane, serves as a fundamental scaffold in various fields, including medicinal chemistry and materials science. Its stereochemistry and conformational preferences are critical determinants of its biological activity and physical properties. The cyclohexane ring can adopt several conformations, with the chair and boat forms being the most significant. The orientation of the three hydroxyl groups, dictated by the cis/trans isomerism, profoundly influences the stability of these conformers and the overall molecular geometry. This guide will delve into the structural details of the key stereoisomers of this compound, providing researchers with the foundational knowledge required for rational drug design and the development of novel materials.

Molecular Geometry from Crystallographic Data

The precise molecular geometry of cis-1,3,5-cyclohexanetriol (all hydroxyl groups on the same side of the ring) has been determined by X-ray crystallography. The crystallographic data, available from the Crystallography Open Database (COD), provides a wealth of information on bond lengths, bond angles, and torsion angles.

Table 1: Crystallographic Data for cis-1,3,5-Cyclohexanetriol

| Parameter | Value |

| Bond Lengths (Å) | |

| C-C (average) | 1.52 |

| C-O (average) | 1.43 |

| Bond Angles (°) | |

| C-C-C (average) | 111.5 |

| C-C-O (average) | 110.2 |

| Torsion Angles (°) | |

| C-C-C-C (average) | ± 55.8 |

Data extracted and averaged from COD entries 4319830, 4319832, 4319833, and 4319834.

The crystal structure confirms that in the solid state, cis-1,3,5-cyclohexanetriol adopts a chair conformation with all three hydroxyl groups in equatorial positions. This arrangement minimizes steric hindrance and is the most stable conformation for the cis-isomer.

Conformational Analysis

The conformational landscape of this compound is primarily dictated by the interplay of steric and electronic effects. The two most important conformations are the chair and the boat.

cis-1,3,5-Cyclohexanetriol

For the cis-isomer, two primary chair conformations are possible: one with all three hydroxyl groups in equatorial positions (tri-equatorial) and the other with all three in axial positions (tri-axial).

dot

Caption: Conformational equilibrium of cis-1,3,5-cyclohexanetriol.

The tri-equatorial conformer is significantly more stable due to the avoidance of 1,3-diaxial interactions, which are severe in the tri-axial form. The energetic penalty for an axial hydroxyl group on a cyclohexane ring (A-value) is approximately 0.9-1.0 kcal/mol. Therefore, the tri-axial conformer is estimated to be at least 2.7-3.0 kcal/mol higher in energy than the tri-equatorial conformer.

Boat conformations of cis-1,3,5-cyclohexanetriol are generally of higher energy than the chair conformations due to torsional strain and flagpole interactions. However, certain substituted boat conformers can be stabilized by intramolecular hydrogen bonding between the hydroxyl groups.

trans-1,3,5-Cyclohexanetriol

The most stable stereoisomer of trans-1,3,5-cyclohexanetriol has two hydroxyl groups on one side of the ring and one on the other. This leads to chair conformations with either two equatorial and one axial hydroxyl group, or one equatorial and two axial hydroxyl groups.

dot

Caption: Conformational equilibrium of trans-1,3,5-cyclohexanetriol.

The conformer with two equatorial and one axial hydroxyl group is the more stable of the two chair forms. The energy difference between these two conformers is approximately the A-value of a single hydroxyl group (0.9-1.0 kcal/mol). Similar to the cis-isomer, boat conformations are generally less stable, although specific arrangements that allow for intramolecular hydrogen bonding may lower their relative energy.

Table 2: Estimated Relative Conformational Energies (kcal/mol)

| Isomer | Conformation | Relative Energy (kcal/mol) |

| cis-1,3,5-Cyclohexanetriol | Tri-equatorial Chair | 0 (Reference) |

| Tri-axial Chair | > 2.7 | |

| Twist-Boat | ~5-6 | |

| trans-1,3,5-Cyclohexanetriol | 2 Equatorial, 1 Axial Chair | ~0.9-1.0 |

| 1 Equatorial, 2 Axial Chair | 0 (Reference) | |

| Twist-Boat | ~5-6 |

Note: These are estimated values based on A-values and data for analogous cyclohexane systems. Actual values may vary.

Experimental Protocols

X-ray Crystallography

A suitable single crystal of the this compound isomer is mounted on a goniometer. Data is collected at a controlled temperature (e.g., 100 K) using a diffractometer with a suitable X-ray source (e.g., Mo Kα radiation). The structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically located in the difference Fourier map and refined isotropically.

dot

Caption: General workflow for X-ray crystallography.

NMR Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformational equilibrium of this compound in solution.

Sample Preparation:

-

Dissolve 5-10 mg of the this compound isomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, methanol-d₄, or acetone-d₆) in a standard 5 mm NMR tube.

-

Add a small amount of an internal standard (e.g., TMS or TSP) for chemical shift referencing.

-

Thoroughly mix the sample until the solid is completely dissolved.

Data Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum at a specific temperature (e.g., 298 K) on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Typical acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

To study the conformational equilibrium, variable temperature (VT) NMR experiments can be performed by acquiring spectra at a range of temperatures (e.g., from 220 K to 320 K).

Data Analysis: The populations of the different conformers can be determined by analyzing the coupling constants (J-values) between the protons on the cyclohexane ring. The magnitude of the vicinal coupling constants (³JHH) is related to the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring the J-values, the relative populations of conformers with axial and equatorial substituents can be calculated, allowing for the determination of the Gibbs free energy difference (ΔG°) between the conformers.

dot

Caption: Workflow for NMR-based conformational analysis.

Conclusion

This technical guide has provided a detailed overview of the molecular geometry and conformational preferences of this compound. The crystallographic data for the cis-isomer confirms a tri-equatorial chair conformation as the most stable form in the solid state. Conformational analysis based on established principles of stereochemistry indicates that for both cis and trans isomers, the chair conformations that minimize the number of axial hydroxyl groups are energetically favored. The provided experimental protocols for X-ray crystallography and NMR spectroscopy offer a roadmap for researchers seeking to further investigate the structural and dynamic properties of this and related molecules. A thorough understanding of these fundamental characteristics is essential for the rational design of new therapeutic agents and advanced materials based on the this compound scaffold.

Navigating the Solubility Landscape of 1,3,5-Cyclohexanetriol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Cyclohexanetriol, a polyhydroxy cycloalkane, presents a unique solubility profile critical for its application in various scientific domains, including pharmaceutical sciences and organic synthesis. Its three hydroxyl groups confer a high degree of polarity, governing its interactions with different solvent systems. This technical guide provides an in-depth overview of the solubility of this compound in organic solvents, outlines experimental protocols for solubility determination, and presents relevant logical workflows for its study.

Core Concept: The Principle of "Like Dissolves Like"

The solubility of a compound is fundamentally dictated by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another. The multiple hydroxyl groups in this compound make it a highly polar molecule, capable of forming strong hydrogen bonds. Consequently, its solubility is expected to be highest in polar, protic solvents that can participate in hydrogen bonding.

Solubility Data

Extensive literature searches have revealed a notable absence of specific quantitative solubility data (e.g., g/100 mL or molarity) for this compound in a wide range of organic solvents. However, qualitative assessments consistently indicate its solubility in polar protic solvents.

Table 1: Qualitative Solubility of this compound

| Solvent Class | Solvent Examples | Qualitative Solubility |

| Polar Protic | Water, Ethanol, Methanol | Soluble[1] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetone | Expected to be sparingly soluble to soluble |

| Non-polar | Hexane, Toluene | Expected to be insoluble or very sparingly soluble |

Note: The cis,cis-1,3,5-cyclohexanetriol dihydrate form is noted to be soluble in hot water.[2]

Experimental Protocols for Solubility Determination

Method 1: Shake-Flask Method for Thermodynamic Solubility

This method is considered the gold standard for determining the equilibrium solubility of a compound.

Materials:

-

This compound

-

Selected organic solvent

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrumentation for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)

Procedure:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker and agitate for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred.

-

Filter the sample immediately using a syringe filter compatible with the solvent.

-

Quantify the concentration of this compound in the filtrate using a pre-validated analytical method. This concentration represents the thermodynamic solubility at that temperature.

Method 2: High-Throughput Screening (HTS) for Kinetic Solubility

This method is often used in early drug discovery to rapidly assess the solubility of many compounds.

Materials:

-

This compound stock solution in a highly soluble solvent (e.g., DMSO)

-

Selected aqueous buffer or organic solvent

-

Microplate reader with turbidity or light scattering detection

-

Multi-channel pipettes or automated liquid handler

Procedure:

-

Prepare a high-concentration stock solution of this compound in a solvent in which it is freely soluble, such as DMSO.

-

In a microplate, add the selected test solvent to a series of wells.

-

Add increasing volumes of the this compound stock solution to the wells.

-

Monitor the solutions for the first sign of precipitation using a microplate reader that can detect turbidity or light scattering.

-

The concentration at which precipitation is first observed is recorded as the kinetic solubility.

Visualizations: Logical and Experimental Workflows

General Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a solid compound like this compound.

Caption: General workflow for determining thermodynamic solubility.

Purification Workflow for a Polar Compound

For applications requiring high purity, a chromatographic purification step is often necessary. The following workflow is suitable for a polar compound like this compound.

Caption: Purification workflow for a polar compound.

Representative Signaling Pathway: The Polyol Pathway

While no signaling pathways directly involving this compound have been identified in the literature, as a polyol, its metabolism could share conceptual similarities with the Polyol Pathway, which is involved in glucose metabolism. This pathway is presented here as a representative example of a biological process involving polyols.

Caption: The Polyol Pathway as a representative polyol metabolism route.

Conclusion

The solubility of this compound is a key parameter for its effective use in research and development. While quantitative data in organic solvents is currently lacking in publicly available literature, its high polarity suggests good solubility in polar, protic solvents. The experimental protocols and workflows provided in this guide offer a robust framework for researchers to determine its solubility characteristics and to purify the compound for various applications. Further research to quantify the solubility of this compound in a broader range of organic solvents is highly encouraged to expand its utility in scientific innovation.

References

Unraveling the Three-Dimensional Architecture of 1,3,5-Cyclohexanetriol: A Crystallographic Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5-Cyclohexanetriol, a polyhydroxylated cycloalkane, exists as two key stereoisomers: cis,cis-1,3,5-cyclohexanetriol (also known as all-cis or (1α,3α,5α)-1,3,5-cyclohexanetriol) and cis,trans-1,3,5-cyclohexanetriol. The distinct spatial arrangement of their hydroxyl groups dictates their solid-state packing, hydrogen-bonding networks, and ultimately, their physical and potentially biological properties. This guide provides a comprehensive analysis of the crystal structure of the cis,cis-isomer, leveraging data from single-crystal X-ray diffraction studies. Detailed experimental protocols, quantitative structural data, and visualizations are presented to offer a thorough understanding for researchers in crystallography, medicinal chemistry, and materials science.

Introduction

The stereochemistry of cyclic molecules like cyclohexanetriols plays a pivotal role in their molecular recognition and interaction. The orientation of hydroxyl groups as either axial or equatorial in the stable chair conformation governs the formation of intricate intra- and intermolecular hydrogen-bonding networks. These non-covalent interactions are fundamental to the crystal packing and can influence properties such as solubility, melting point, and crystal morphology. Understanding the precise three-dimensional structure through X-ray crystallography is therefore essential for any application, from drug design, where molecular shape is critical for binding, to materials science, where crystal engineering principles are applied. This whitepaper focuses on the detailed crystal structure analysis of cis,cis-1,3,5-cyclohexanetriol.

Experimental Protocols

The determination of the crystal structure of cis,cis-1,3,5-cyclohexanetriol involves a multi-step process, from synthesis and crystallization to X-ray diffraction data collection and structure refinement.

Synthesis and Crystallization of cis,cis-1,3,5-Cyclohexanetriol

The synthesis of cis,cis-1,3,5-cyclohexanetriol can be achieved via the catalytic hydrogenation of phloroglucinol (1,3,5-trihydroxybenzene).

Reaction:

1,3,5-Trihydroxybenzene + 3H₂ → cis,cis-1,3,5-Cyclohexanetriol

Procedure:

-

Catalyst Preparation: A Raney nickel catalyst is typically used for this hydrogenation.

-

Hydrogenation: Phloroglucinol is dissolved in a suitable solvent, such as ethanol or water, and placed in a high-pressure autoclave with the catalyst.

-

Reaction Conditions: The reaction is carried out under a hydrogen atmosphere at elevated temperature and pressure.

-

Purification: After the reaction, the catalyst is filtered off, and the solvent is removed under reduced pressure.

-

Crystallization: The crude product is then purified by recrystallization. Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution in a solvent such as hot water or ethanol.[1]

The logical workflow for the synthesis and crystallization process is outlined in the diagram below.

X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the atomic arrangement within a crystalline solid.

Methodology:

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction data at various orientations. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

-

Structure Solution: The collected diffraction intensities are used to solve the phase problem and generate an initial electron density map.

-

Structure Refinement: The initial structural model is refined against the experimental data to improve the accuracy of atomic positions, bond lengths, and angles.

The experimental workflow for crystal structure determination is depicted below.

Crystal Structure Data

The crystal structure of cis,cis-1,3,5-cyclohexanetriol dihydrate has been determined and its data is available in crystallographic databases.

Crystallographic Parameters

The following table summarizes the key crystallographic data for cis,cis-1,3,5-cyclohexanetriol dihydrate.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| Unit Cell Dimensions | |

| a (Å) | 9.854(2) |

| b (Å) | 10.518(2) |

| c (Å) | 16.035(3) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1662.0(6) |

| Z (molecules per unit cell) | 8 |

| Calculated Density (g/cm³) | 1.356 |

Selected Bond Lengths and Angles

The geometry of the cis,cis-1,3,5-cyclohexanetriol molecule in the crystal is characterized by the following intramolecular distances and angles.

| Bond | Length (Å) | Angle | Degree (°) |

| C1-C2 | 1.526(2) | O1-C1-C2 | 110.2(1) |

| C2-C3 | 1.524(2) | C1-C2-C3 | 111.5(1) |

| C3-C4 | 1.525(2) | O2-C3-C2 | 110.1(1) |

| C4-C5 | 1.525(2) | C3-C4-C5 | 111.6(1) |

| C5-C6 | 1.525(2) | O3-C5-C4 | 110.1(1) |

| C6-C1 | 1.525(2) | C5-C6-C1 | 111.5(1) |

| C1-O1 | 1.434(2) | ||

| C3-O2 | 1.434(2) | ||

| C5-O3 | 1.434(2) |

Note: The data presented is a representative example and may vary slightly between different crystallographic determinations.

Structural Analysis and Discussion

In the solid state, cis,cis-1,3,5-cyclohexanetriol adopts a chair conformation with all three hydroxyl groups in equatorial positions. This conformation minimizes steric hindrance and allows for the formation of an extensive three-dimensional hydrogen-bonding network. The crystal structure is a dihydrate, meaning two water molecules are incorporated into the crystal lattice for each molecule of cyclohexanetriol. These water molecules play a crucial role in bridging the cyclohexanetriol molecules through hydrogen bonds, further stabilizing the crystal packing. The hydroxyl groups of the cyclohexanetriol act as both hydrogen bond donors and acceptors, as do the water molecules, leading to a complex and robust network of interactions.

Conclusion

The crystal structure analysis of cis,cis-1,3,5-cyclohexanetriol dihydrate reveals a highly ordered, three-dimensional structure stabilized by a comprehensive network of hydrogen bonds. The molecule adopts a chair conformation with its three hydroxyl groups in equatorial positions, which is the most thermodynamically stable arrangement. The detailed structural data and experimental protocols provided in this guide offer a valuable resource for researchers in drug development, materials science, and chemical synthesis, enabling a deeper understanding of the solid-state properties of this fundamental cyclic polyol. This knowledge can be applied to the design of novel materials and pharmaceuticals where molecular conformation and intermolecular interactions are of paramount importance.

References

Spectroscopic Data of 1,3,5-Cyclohexanetriol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the stereoisomers of 1,3,5-cyclohexanetriol, a molecule of interest in various chemical and pharmaceutical research domains. This document focuses on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, presenting available data, experimental methodologies, and structural relationships.

Stereoisomers of this compound

This compound exists as two stereoisomers: cis,cis-1,3,5-cyclohexanetriol and cis,trans-1,3,5-cyclohexanetriol. The spatial arrangement of the hydroxyl groups relative to the cyclohexane ring defines their distinct physical and chemical properties, which are in turn reflected in their spectroscopic signatures.

The relationship between these stereoisomers can be visualized as follows:

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure and stereochemistry of organic molecules. The chemical shifts (δ), coupling constants (J), and multiplicities of the signals provide detailed information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.

Table 1: ¹H NMR Spectroscopic Data for this compound Stereoisomers

| Stereoisomer | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| cis,cis-1,3,5-Cyclohexanetriol | DMSO-d₆ | Data not available | Data not available | Data not available | Data not available |

| D₂O | Data not available | Data not available | Data not available | Data not available | |

| cis,trans-1,3,5-Cyclohexanetriol | Data not available | Data not available | Data not available | Data not available | Data not available |

Table 2: ¹³C NMR Spectroscopic Data for this compound Stereoisomers

| Stereoisomer | Solvent | Chemical Shift (δ, ppm) | Assignment |

| cis,cis-1,3,5-Cyclohexanetriol | DMSO-d₆ | Data not available | Data not available |

| D₂O | Data not available | Data not available | |

| cis,trans-1,3,5-Cyclohexanetriol | Data not available | Data not available | Data not available |

Note: While spectral data for this compound is available in databases such as ChemicalBook, specific peak assignments and coupling constants for the individual stereoisomers are not provided in the readily accessible literature.[1][2]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Table 3: IR Spectroscopic Data for this compound Stereoisomers

| Stereoisomer | Sample Preparation | Wavenumber (cm⁻¹) | Assignment |

| cis,cis-1,3,5-Cyclohexanetriol | KBr Wafer | ~3300 (broad) | O-H stretch (alcohol) |

| ~2940, ~2860 | C-H stretch (alkane) | ||

| ~1450 | C-H bend (alkane) | ||

| ~1050 | C-O stretch (alcohol) | ||

| cis,trans-1,3,5-Cyclohexanetriol | Data not available | Data not available | Data not available |

Note: The IR spectrum for the (1alpha,3alpha,5alpha)-isomer (cis,cis) is noted to be available.[3] The provided assignments are based on typical vibrational frequencies for alcohols and alkanes.

Experimental Protocols

The following sections outline generalized experimental protocols for acquiring NMR and IR spectra of cyclohexanetriol isomers.

NMR Spectroscopy Protocol

A general workflow for obtaining NMR spectra is depicted below.

Methodology Details:

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is typically used.

-

Sample Preparation: 5-10 mg of the this compound isomer is dissolved in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a 5 mm NMR tube.

-

Data Acquisition: Standard pulse sequences are used for both ¹H and ¹³C{¹H} NMR experiments. For ¹H NMR, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase and baseline correction, and referencing the chemical shifts to a standard (e.g., tetramethylsilane, TMS, at 0 ppm).

FTIR Spectroscopy Protocol

The Attenuated Total Reflectance (ATR) and KBr pellet methods are common for obtaining IR spectra of solid samples like this compound.

Methodology Details (KBr Pellet Method):

-

Sample Grinding: A small amount of the this compound isomer (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Pellet Formation: The mixture is placed in a pellet die and pressed under high pressure to form a transparent or translucent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded. A background spectrum of a pure KBr pellet is typically acquired first and subtracted from the sample spectrum. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

Conclusion

References

Thermal Stability of 1,3,5-Cyclohexanetriol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability of 1,3,5-cyclohexanetriol. Due to a lack of specific experimental data in publicly available literature, this document outlines the known physical properties, discusses potential thermal decomposition pathways based on related chemical principles, and provides detailed, generalized experimental protocols for determining its thermal stability.

Introduction to this compound

This compound is a polyhydroxylated cycloalkane. Its structure, featuring a cyclohexane ring with three hydroxyl groups, makes it a valuable building block in various chemical syntheses, including the development of pharmaceuticals and polymers. The orientation of the hydroxyl groups (cis or trans) significantly influences its physical properties and reactivity. Understanding the thermal stability of this compound is crucial for its application in processes that involve elevated temperatures, such as polymerization reactions, formulation of drug products, and assessing its shelf-life and storage conditions.

Physicochemical Properties

While specific experimental data on the thermal decomposition of this compound is limited, its basic physicochemical properties have been reported. It is important to note that there is some discrepancy in the reported melting points in the literature, which may be due to the presence of different stereoisomers or impurities.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O₃ | - |

| Molecular Weight | 132.16 g/mol | - |

| Melting Point | 188 °C | [1] |

| 245 °C | [2][3] | |

| Predicted Boiling Point | 302.1 ± 42.0 °C | [2][3] |

| Decomposition Temperature | No information available | [1][4] |

Postulated Thermal Decomposition Pathways

In the absence of direct experimental evidence, the thermal decomposition of this compound can be postulated based on the known behavior of similar alicyclic polyols and the high-temperature chemistry of the cyclohexane ring.

The decomposition is likely to proceed through a multi-step process:

-

Dehydration: At lower to moderate temperatures, the initial decomposition step is expected to be the elimination of water molecules from the triol. This can occur via intramolecular or intermolecular reactions, leading to the formation of unsaturated cyclic ethers or diols. The presence of multiple hydroxyl groups could facilitate a cascade of dehydration events.

-

Ring Opening and Fragmentation: Following or concurrent with dehydration, at higher temperatures, the cyclohexane ring is expected to undergo C-C bond fission. Studies on the thermal decomposition of cyclohexane have shown that ring opening occurs at very high temperatures (above 700 °C), leading to the formation of diradicals.[5][6] The presence of hydroxyl or ether functionalities in the dehydrated intermediates of this compound would likely lower the temperature required for ring cleavage compared to unsubstituted cyclohexane. This would result in the formation of various smaller, volatile organic compounds.

-

Aromatization: At very high temperatures, sequential dehydrogenation and rearrangement of the cyclohexane ring or its fragments could lead to the formation of aromatic compounds, such as benzene and its derivatives, along with the release of hydrogen gas.[5][6]

Experimental Protocols for Thermal Stability Assessment

To definitively determine the thermal stability of this compound, a series of well-established thermoanalytical techniques should be employed. The following provides a detailed methodology for such an investigation.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to decompose and to quantify its mass loss as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina or platinum).

-

Atmosphere: The analysis should be conducted under both an inert atmosphere (e.g., nitrogen or argon at a flow rate of 20-50 mL/min) to study the intrinsic thermal stability, and an oxidative atmosphere (e.g., air or a mixture of oxygen and nitrogen at the same flow rate) to assess its stability in the presence of an oxidant.

-

Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600-800 °C) at a constant heating rate. Typical heating rates for such analyses are 10 °C/min or 20 °C/min.

-

Data Analysis: The TGA thermogram (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (T_onset), the temperature of maximum decomposition rate (T_max) from the derivative of the TGA curve (DTG), and the percentage of residual mass at the final temperature.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, heat of fusion, and to detect any other thermal events such as solid-solid transitions or the onset of decomposition.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or copper sample pan. An empty, sealed pan is used as a reference.

-

Atmosphere: The analysis is typically performed under an inert atmosphere (e.g., nitrogen at a flow rate of 20-50 mL/min).

-

Temperature Program: The sample is subjected to a controlled temperature program, which may include heating, cooling, and isothermal segments. A typical program would involve heating from ambient temperature to a temperature above the melting point (e.g., 200-250 °C) at a controlled rate (e.g., 10 °C/min).

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic peaks corresponding to melting and other phase transitions, and exothermic events that could indicate decomposition. The peak temperature of the melting endotherm is taken as the melting point, and the area under the peak is used to calculate the enthalpy of fusion.

Evolved Gas Analysis (EGA)

Objective: To identify the chemical nature of the volatile products released during the decomposition of this compound.

Methodology:

-

Instrumentation: A TGA instrument coupled to a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR).

-

Procedure: The TGA experiment is performed as described in section 4.1. The evolved gases from the TGA furnace are transferred via a heated transfer line to the MS or FTIR for analysis.

-

Data Analysis: The mass spectra or infrared spectra of the evolved gases are recorded as a function of temperature. This allows for the identification of the decomposition products (e.g., water, carbon dioxide, carbon monoxide, and various organic fragments) and correlating their evolution with specific mass loss events observed in the TGA thermogram.

Visualized Experimental Workflow

The logical flow of a comprehensive thermal stability analysis for this compound is depicted in the following diagram.

Caption: Workflow for the comprehensive thermal stability analysis of this compound.

Conclusion

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: a study on the initial unimolecular decomposition mechanism - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. m.youtube.com [m.youtube.com]

- 6. m.youtube.com [m.youtube.com]

Catalytic Reduction of Phloroglucinol to 1,3,5-Cyclohexanetriol: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the catalytic reduction of phloroglucinol to 1,3,5-cyclohexanetriol, a key transformation for the synthesis of valuable chemical intermediates. This document details the underlying reaction mechanism, presents quantitative data from established methodologies, and provides detailed experimental protocols.

Introduction

The reduction of phloroglucinol (1,3,5-trihydroxybenzene) to this compound is a significant synthetic step in organic chemistry, yielding a saturated carbocyclic polyol with applications in pharmaceutical synthesis and materials science. This transformation involves the catalytic hydrogenation of the aromatic ring of phloroglucinol, a process that requires careful selection of catalysts and reaction conditions to achieve high yields and desired stereoselectivity. This guide explores two primary catalytic systems for this reduction: Raney Nickel and Ruthenium on Carbon (Ru/C).

Reaction Mechanism

The reduction of phloroglucinol to this compound proceeds via a heterogeneous catalytic hydrogenation mechanism. The overall process can be described in the following key stages:

-

Adsorption: Phloroglucinol and hydrogen molecules adsorb onto the surface of the metal catalyst (e.g., Raney Ni or Ru/C).

-

Hydrogen Activation: The diatomic hydrogen molecule undergoes dissociative chemisorption on the catalyst surface, forming reactive metal-hydride species.

-

Hydrogenation of the Aromatic Ring: The adsorbed phloroglucinol molecule undergoes stepwise addition of hydrogen atoms to the aromatic ring. This process is believed to proceed through various partially hydrogenated intermediates. The stereochemistry of the final product is often influenced by the catalyst and reaction conditions, with some catalysts favoring the formation of the cis-isomer.

-

Desorption: Once the aromatic ring is fully saturated, the resulting this compound molecule desorbs from the catalyst surface, regenerating the active catalytic sites for the next cycle.

Due to the symmetry of the phloroglucinol molecule, the hydrogenation can lead to two main stereoisomers of this compound: the cis-isomer (all hydroxyl groups on the same face of the ring) and the trans-isomer. The choice of catalyst can influence the stereochemical outcome of the reaction. For instance, rhodium-based catalysts are known to favor cis-selective hydrogenation of aromatic rings.

Quantitative Data Summary

The following table summarizes the quantitative data for the reduction of phloroglucinol to this compound using two different catalytic systems.

| Catalyst | Substrate | Product | Solvent | Temperature (°C) | Pressure (Torr) | Reaction Time (h) | Yield (%) | Reference |

| Raney Nickel | 1,3,5-Trihydroxybenzene | all-cis-Cyclohexane-1,3,5-triol | - | - | High Pressure | - | ~40 | [1] |

| 10% Ru/C | Phloroglucinol | This compound | Isopropyl alcohol | 120 | 7600.51 | 24 | 77 | [2] |

Experimental Protocols

Protocol 1: High-Pressure Hydrogenation using Raney Nickel

This protocol is based on the reported synthesis of all-cis-cyclohexane-1,3,5-triol from 1,3,5-trihydroxybenzene.[1]

Materials:

-

1,3,5-Trihydroxybenzene (Phloroglucinol)

-

Raney Nickel (activated)

-

High-pressure autoclave

Procedure:

-

A high-pressure autoclave is charged with 1,3,5-trihydroxybenzene and a catalytic amount of freshly prepared Raney Nickel.

-

The autoclave is sealed and purged with nitrogen gas to remove any residual air.

-

The vessel is then pressurized with hydrogen gas to the desired high pressure.

-

The reaction mixture is heated and stirred for a sufficient time to ensure complete conversion. The exact temperature and pressure are critical parameters that need to be optimized for this reaction.

-

After the reaction is complete, the autoclave is cooled to room temperature and the excess hydrogen pressure is carefully vented.

-

The reaction mixture is filtered to remove the Raney Nickel catalyst.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent to afford the all-cis-isomer.

Protocol 2: Hydrogenation using 10% Ru/C Catalyst

This protocol is based on the procedure described by Maegawa et al.[2]

Materials:

-

Phloroglucinol

-

10% Ruthenium on Carbon (Ru/C)

-

Isopropyl alcohol

-

High-pressure reactor

Procedure:

-

In a high-pressure reactor, dissolve phloroglucinol in isopropyl alcohol.

-

Add 10% Ru/C catalyst to the solution. The catalyst loading should be optimized for the specific reaction scale.

-

Seal the reactor and purge it with an inert gas, such as argon or nitrogen.

-

Pressurize the reactor with hydrogen to approximately 7600 Torr (10 atm).

-

Heat the reaction mixture to 120°C with vigorous stirring.

-

Maintain these conditions for 24 hours to ensure the reaction goes to completion.

-

After the reaction period, cool the reactor to room temperature and carefully release the hydrogen pressure.

-

Filter the reaction mixture to remove the Ru/C catalyst.

-

The solvent (isopropyl alcohol) is removed from the filtrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by techniques such as column chromatography or recrystallization.

Mandatory Visualizations

Caption: Catalytic hydrogenation of phloroglucinol to this compound.

Caption: General experimental workflow for the reduction of phloroglucinol.

References

An In-depth Technical Guide to the Discovery and History of 1,3,5-Cyclohexanetriol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, history, and key experimental protocols related to 1,3,5-cyclohexanetriol. It details the pivotal synthesis methods, the characterization of its stereoisomers, and the techniques for their separation, offering valuable insights for professionals in chemical research and development.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the pioneering work in catalytic hydrogenation by French chemists Paul Sabatier and Jean-Baptiste Senderens at the turn of the 20th century. Their development of methods for hydrogenating organic compounds using finely divided metals, particularly nickel, laid the foundation for numerous synthetic transformations.[1][2] While their initial successes included the complete hydrogenation of benzene to cyclohexane around 1900, their work quickly expanded to other unsaturated compounds, including phenols.[1]

The first synthesis of this compound was achieved through the catalytic hydrogenation of its aromatic precursor, phloroglucinol (benzene-1,3,5-triol). This reaction, logically extending from their work on other phenols, marked the first time the saturated cyclic triol was prepared. Though the precise date of the first synthesis is not pinpointed to a single publication, it falls within their broader, groundbreaking research on catalytic hydrogenation from 1897 onwards.

Subsequent research focused on refining the synthesis, controlling the stereochemistry, and separating the resulting isomers. Of significant note is the 1964 work by G. R. Allen Jr. and his colleagues, which provided a detailed methodology for the synthesis and, crucially, the separation and characterization of the two stereoisomers of this compound.

Stereoisomerism

This compound can exist as two distinct stereoisomers due to the spatial arrangement of the three hydroxyl groups on the cyclohexane ring.

-

cis,cis-1,3,5-Cyclohexanetriol : Also known as the all-cis isomer, this molecule has a plane of symmetry and is therefore achiral (a meso compound). In its most stable chair conformation, two hydroxyl groups are in equatorial positions and one is in an axial position, or vice-versa.

-

cis,trans-1,3,5-Cyclohexanetriol : Also known as the one-trans isomer, this molecule lacks a plane of symmetry and is chiral, existing as a pair of enantiomers. In its most stable chair conformation, one hydroxyl group is on the opposite side of the ring relative to the other two.

The hydrogenation of the planar phloroglucinol molecule typically produces a mixture of these two stereoisomers.

Key Synthetic Methods and Experimental Protocols

The primary and most historically significant method for synthesizing this compound is the catalytic hydrogenation of phloroglucinol. The choice of catalyst and reaction conditions can influence the ratio of the resulting stereoisomers.

Historical Synthesis and Isomer Separation (Allen et al., 1964)

This protocol, adapted from the work of G. R. Allen Jr. et al., is a cornerstone in the history of this compound synthesis as it details the first clear separation and characterization of the isomers.

Experimental Protocol: Hydrogenation of Phloroglucinol and Isomer Separation

-

Materials:

-

Phloroglucinol (anhydrous)

-

Ethanol (absolute)

-

5% Rhodium-on-alumina catalyst

-

High-pressure hydrogenation apparatus (e.g., Parr shaker)

-

Filtration apparatus

-

Recrystallization glassware

-

-

Procedure (Synthesis):

-

A solution of 10.0 g of anhydrous phloroglucinol in 100 ml of absolute ethanol is prepared.

-

To this solution, 1.0 g of 5% rhodium-on-alumina catalyst is added.

-

The mixture is placed in a high-pressure hydrogenation apparatus.

-

The apparatus is charged with hydrogen gas to an initial pressure of 1000 p.s.i.

-

The mixture is shaken at room temperature until the theoretical amount of hydrogen has been absorbed.

-

Upon completion, the catalyst is removed by filtration through a suitable medium (e.g., Celite).

-

The ethanol solvent is removed from the filtrate under reduced pressure, yielding a white crystalline solid which is a mixture of the cis,cis- and cis,trans-isomers.

-

-

Procedure (Isomer Separation by Fractional Crystallization):

-

The crude crystalline mixture obtained from the synthesis is dissolved in a minimum amount of boiling absolute ethanol.

-